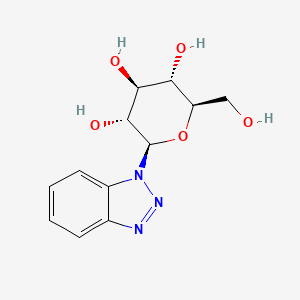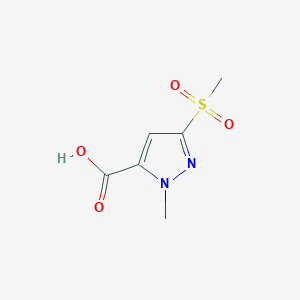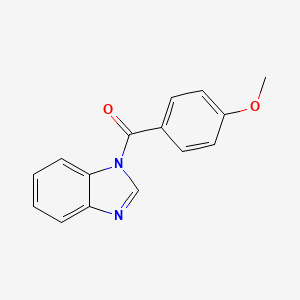
Benzoimidazol-1-yl-(4-methoxy-phenyl)-methanone
Vue d'ensemble
Description
Benzoimidazol-1-yl-(4-methoxy-phenyl)-methanone is a derivative of benzimidazole, an important heterocyclic organic compound . Benzimidazole derivatives have been intensively studied for their extensive range of therapeutic applications such as anti-inflammatory, antibacterial, antifungal, antiviral, and analgesic . The presence of electron-donating groups (OH, OMe, –NMe 2, –O–CH 2 –C 6 H 5) on the phenyl group at the 2-position of the benzimidazole ring can significantly increase the bioactivity of these compounds .
Synthesis Analysis
The synthesis of benzimidazole derivatives typically involves the condensation of ortho-phenylenediamines with benzaldehydes using sodium metabisulphite as an oxidation agent in a mixture of solvent under mild conditions . This process yields a variety of benzimidazole compounds with various substituents on the phenyl group at the 2-position .Molecular Structure Analysis
The molecular structure of benzimidazole derivatives, including Benzoimidazol-1-yl-(4-methoxy-phenyl)-methanone, is characterized by the presence of a benzimidazole scaffold. This scaffold contains a bicyclic structure composed of fused benzene and imidazole rings . The presence of various substituents on the phenyl group at the 2-position of the benzimidazole ring contributes significantly to the bioactivity of these compounds .Chemical Reactions Analysis
Benzimidazole derivatives undergo various chemical reactions due to the presence of functional groups on the core structure . The synthesized benzimidazoles contained various substituents on the phenyl group at the 2-position (-OH, -OCH 3, -N(CH 3) 2, -NO 2, -CF 3, -I, -O-CH 2-C 6 H 5) along with the replacement of a hydrogen atom by a methyl group at the 5-position on the benzimidazole scaffold .Physical And Chemical Properties Analysis
Benzimidazole is a white solid that appears in the form of tabular crystals . The physical and chemical properties of benzimidazole derivatives, including Benzoimidazol-1-yl-(4-methoxy-phenyl)-methanone, can vary depending on the substituents present on the benzimidazole ring .Applications De Recherche Scientifique
Antimicrobial and Antiviral Potential
Benzoimidazol-1-yl-(4-methoxy-phenyl)-methanone derivatives have been synthesized and evaluated for antimicrobial and antiviral properties. Certain derivatives were found active against Aspergillus niger and Candida albicans, indicating potential as antifungal agents. Additionally, selective activity against vaccinia virus and Coxsackie virus B4 was observed (Sharma et al., 2009).
Fluorescent Properties for Dye Applications
Novel phenyl(1H-benzoimidazol-5-yl)methanone based fluorescent monoazo disperse dyes have been synthesized, showcasing induced fluorescence and enhanced photostability. These dyes exhibit red-shifted absorption maxima and emit in the far-red region, indicating potential applications in dyeing and imaging technologies (Jadhav, Shinde & Sekar, 2018).
Role in Cancer Research
Compounds containing benzoimidazol-1-yl-(4-methoxy-phenyl)-methanone showed significant anticancer activities. They have been evaluated for anti-proliferative activities on breast and lung cancer cell lines, demonstrating potential as therapeutic agents for cancer treatment (Panchal et al., 2020).
Electrochemical and Electrical Applications
The synthesis of oligobenzimidazoles involving benzoimidazole derivatives has revealed applications in electrochemical and electrical fields. These compounds show promising optical, electrical, and thermal properties, indicating their potential use in electronic devices and materials science (Anand & Muthusamy, 2018).
Luminescent Properties in Iridium Complexes
Benzoimidazole-based compounds have been utilized in the synthesis of iridium complexes with significant luminescent properties. These complexes exhibit bright photoluminescence in solid state and have potential applications in electrophosphorescence devices (Zhang, Li & Wang, 2013).
Mécanisme D'action
The mechanism of action of benzimidazole derivatives is largely dependent on their structure. For instance, benzimidazole derivatives exert anti-inflammatory effects mainly by interacting with transient receptor potential vanilloid-1, cannabinoid receptors, bradykinin receptors, specific cytokines, 5-lipoxygenase activating protein, and cyclooxygenase .
Safety and Hazards
While benzimidazole derivatives have been studied for their therapeutic applications, it’s important to note that some of these compounds can be hazardous for long-term use due to their possible unfavorable impacts . Therefore, safety and hazard assessments are crucial in the development of these compounds as therapeutic agents .
Orientations Futures
Research on benzimidazole and its derivatives is a main focus for many laboratories around the world to prepare better therapeutic drugs . The future direction of research on benzimidazole derivatives, including Benzoimidazol-1-yl-(4-methoxy-phenyl)-methanone, will likely involve further exploration of their therapeutic potential, the development of more efficient synthesis methods, and the design of new benzimidazole-based drugs with improved safety profiles .
Propriétés
IUPAC Name |
benzimidazol-1-yl-(4-methoxyphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O2/c1-19-12-8-6-11(7-9-12)15(18)17-10-16-13-4-2-3-5-14(13)17/h2-10H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRIWMLYYGXHCKE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)N2C=NC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90351816 | |
| Record name | benzimidazol-1-yl-(4-methoxyphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90351816 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>37.8 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49643877 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
Benzoimidazol-1-yl-(4-methoxy-phenyl)-methanone | |
CAS RN |
13361-55-2 | |
| Record name | benzimidazol-1-yl-(4-methoxyphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90351816 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BENZOIMIDAZOL-1-YL-(4-METHOXY-PHENYL)-METHANONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



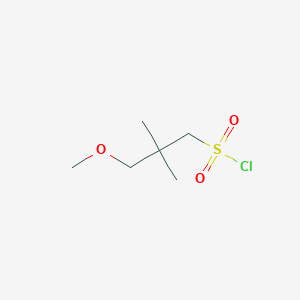
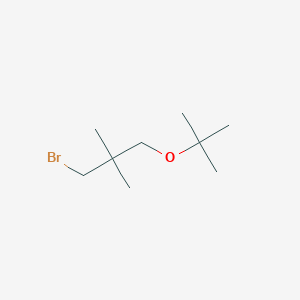
![[4-(methoxymethyl)oxan-4-yl]methanesulfonyl chloride](/img/structure/B6616882.png)

amine hydrochloride](/img/structure/B6616891.png)
![[(2R)-1-methylpiperidin-2-yl]methanamine](/img/structure/B6616901.png)
![Benzenesulfonamide, N-[(phenylamino)carbonyl]-](/img/structure/B6616902.png)
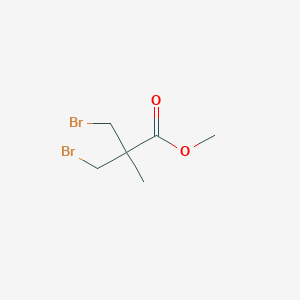
![tert-Butyl (1R,5S)-3-azabicyclo[3.1.0]hexan-1-ylcarbamate](/img/structure/B6616912.png)
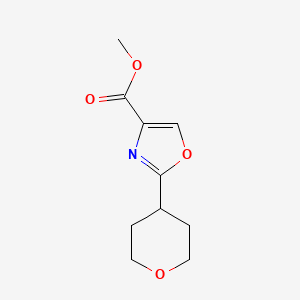
![1-[(tert-butoxy)carbonyl]azetidine-3,3-dicarboxylic acid](/img/structure/B6616934.png)
![Methanone,benzo[b]thien-5-yl-4-morpholinyl-](/img/structure/B6616941.png)
